1-(3,4-Dichlorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,4-Dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of dichlorophenyl and difluoroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dichlorophenyl compounds with difluoroethanone derivatives. One common method includes the use of ethylene dichloride as a solvent and phosgene as a reagent under controlled temperature conditions . The reaction is carried out in a series of reactors with continuous stirring and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield . The final product is typically purified through distillation or crystallization processes to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, thereby affecting biochemical pathways. For example, it may block the binding sites of enzymes, preventing substrate interaction and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its functional groups and reactivity.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Another dichlorophenyl compound with distinct applications and mechanisms.
Uniqueness
1-(3,4-Dichlorophenyl)-2,2-difluoroethanone is unique due to its difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOROPRSEGSHUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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